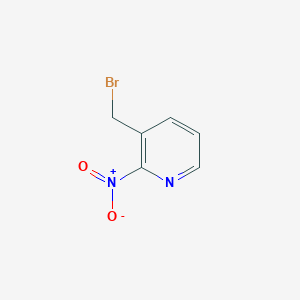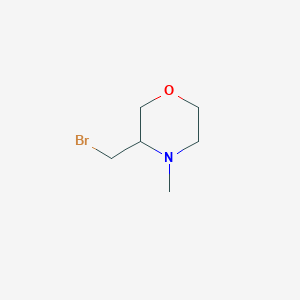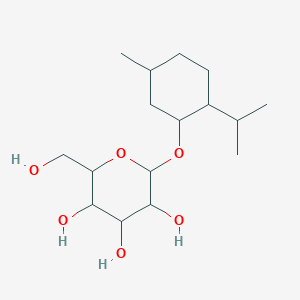
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
Vue d'ensemble
Description
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C8H5Cl2O3S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is characterized by the presence of two chlorine atoms, a prop-2-yn-1-yloxy group, and a carboxylic acid group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene as the core structure. Chlorination is performed to introduce chlorine atoms at the 4 and 5 positions of the thiophene ring.
Alkylation: The prop-2-yn-1-yloxy group is introduced through an alkylation reaction. This involves the reaction of the chlorinated thiophene with propargyl alcohol under basic conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2 position of the thiophene ring. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar compounds to 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid include other chlorinated thiophene derivatives and compounds with similar functional groups. For example:
4,5-Dichlorothiophene-2-carboxylic acid: Lacks the prop-2-yn-1-yloxy group but has similar chlorination and carboxylation.
3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid: Lacks the chlorine atoms but has the prop-2-yn-1-yloxy and carboxylic acid groups.
4,5-Dichloro-2-thiophenecarboxylic acid: Similar chlorination and carboxylation but lacks the prop-2-yn-1-yloxy group.
The uniqueness of this compound lies in its combination of chlorine atoms, prop-2-yn-1-yloxy group, and carboxylic acid group, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
4,5-dichloro-3-prop-2-ynoxythiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O3S/c1-2-3-13-5-4(9)7(10)14-6(5)8(11)12/h1H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNFZRIYAYUQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(SC(=C1Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3040136.png)


![1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone](/img/structure/B3040139.png)

